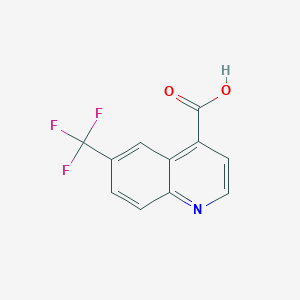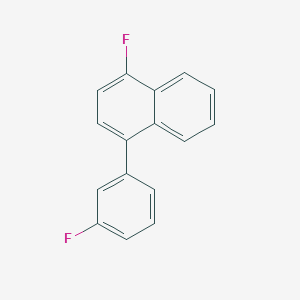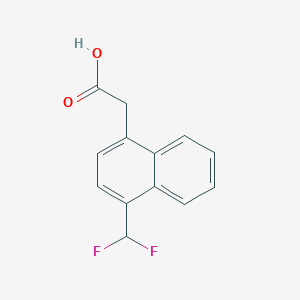
1-(Difluoromethyl)naphthalene-4-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)naphthalene-4-acetic acid is an organic compound with the molecular formula C13H10F2O2. It is characterized by the presence of a difluoromethyl group attached to a naphthalene ring, which is further connected to an acetic acid moiety.
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethyl)naphthalene-4-acetic acid can be achieved through several synthetic routes. One common method involves the difluoromethylation of naphthalene derivatives. This process typically employs difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods can also incorporate catalysts to enhance the efficiency of the difluoromethylation process .
Analyse Chemischer Reaktionen
1-(Difluoromethyl)naphthalene-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles such as amines or thiols
Common reagents and conditions used in these reactions include organic solvents, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)naphthalene-4-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel fluorinated compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)naphthalene-4-acetic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)naphthalene-4-acetic acid can be compared with other similar compounds, such as:
Naphthalene-1-acetic acid: A compound with similar structural features but lacking the difluoromethyl group. It is commonly used in plant growth regulation.
2,4-Dichlorophenoxyacetic acid: Another acetic acid derivative with herbicidal properties, used in agriculture.
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C13H10F2O2 |
|---|---|
Molekulargewicht |
236.21 g/mol |
IUPAC-Name |
2-[4-(difluoromethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O2/c14-13(15)11-6-5-8(7-12(16)17)9-3-1-2-4-10(9)11/h1-6,13H,7H2,(H,16,17) |
InChI-Schlüssel |
KVVGKVPKASRXDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(F)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


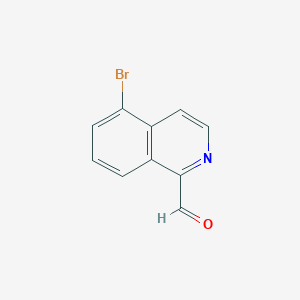
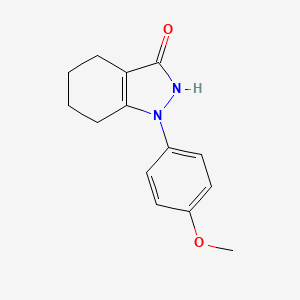




![1-(2-Ethyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one](/img/structure/B11870967.png)
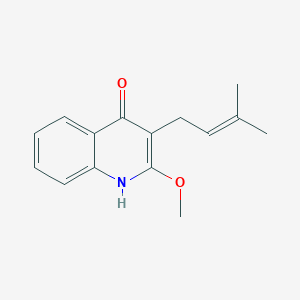

![3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11870972.png)


